molecular formula C19H25N5O B2575110 11,13-dimethyl-N-(oxolan-2-ylmethyl)-4-propyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-6-amine CAS No. 903206-75-7

11,13-dimethyl-N-(oxolan-2-ylmethyl)-4-propyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-6-amine

Cat. No.: B2575110
CAS No.: 903206-75-7
M. Wt: 339.443
InChI Key: PMYISSFNALBJDW-UHFFFAOYSA-N
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Description

This compound is a structurally complex heterocyclic molecule featuring a tricyclic core (tetrazatricyclo[7.4.0.0²,⁷]) with six conjugated double bonds, a propyl chain at position 4, dimethyl groups at positions 11 and 13, and an N-(oxolan-2-ylmethyl) substituent.

Properties

IUPAC Name

11,13-dimethyl-N-(oxolan-2-ylmethyl)-4-propyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N5O/c1-4-6-14-10-16(20-11-15-7-5-8-25-15)24-19(22-14)17-12(2)9-13(3)21-18(17)23-24/h9-10,15,20H,4-8,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMYISSFNALBJDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC2=C3C(=CC(=NC3=NN2C(=C1)NCC4CCCO4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and related heterocycles from the evidence:

Compound Name & Source Core Structure Key Substituents Molecular Weight (g/mol) Synthesis Method Notable Properties/Activities
Target Compound Tetrazatricyclo[7.4.0.0²,⁷] 11,13-dimethyl, 4-propyl, N-(oxolan-2-ylmethyl) ~400 (estimated) Likely multi-step cyclization Hypothesized kinase inhibition
N-propyl-2-trichloromethylquinazolin-4-amine () Quinazoline Propyl, trichloromethyl ~280 Condensation of amines and aldehydes Enzyme inhibition, anticancer
N-(4-Methoxyphenyl)-2-azulenylmethyleneimine (14c, ) Azulene 4-Methoxyphenyl ~300 Ethanol-mediated Schiff base formation UV-vis activity, antimicrobial
6-(4-Chlorophenyl)-N-aryl-4-(trichloromethyl)-4H-1,3,5-oxadiazin-2-amine () 1,3,5-Oxadiazine 4-Chlorophenyl, trichloromethyl ~400 Dehydrosulfurization with I₂/Et₃N Cytotoxic, antifungal

Key Observations:

Core Rigidity vs.

Substituent Effects :

  • The oxolan-2-ylmethyl group in the target compound may improve aqueous solubility compared to hydrophobic substituents like trichloromethyl () or tert-butyl ().
  • Dimethyl groups (positions 11 and 13) likely reduce steric hindrance compared to bulkier substituents (e.g., 4-methoxyphenyl in ), favoring interactions with flat binding pockets .

Synthetic Complexity : The target’s multi-ring system likely requires advanced cyclization strategies, contrasting with simpler Schiff base () or dehydrosulfurization () methods.

Pharmacokinetic and Physicochemical Inference

  • Lipophilicity : The oxolane moiety may lower logP compared to trichloromethyl-substituted compounds (), improving bioavailability.
  • Metabolic Stability : The tetrazatricyclo core’s rigidity could reduce metabolic degradation compared to flexible azulene derivatives ().

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